molecular formula C18H21N3O B2740563 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide CAS No. 478033-00-0

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide

Cat. No.: B2740563
CAS No.: 478033-00-0
M. Wt: 295.386
InChI Key: GZSWRUKZUKDASR-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where pyrrole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties[][4].

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with similar targets as other pyrrole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-8-17(22)20-18-16(11-19)13(2)14(3)21(18)12-15-9-6-5-7-10-15/h5-7,9-10H,4,8,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSWRUKZUKDASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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